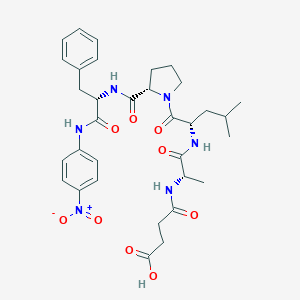

Suc-Ala-Leu-Pro-Phe-PNA

描述

N-琥珀酰-L-丙氨酰-L-亮氨酰-L-脯氨酰-L-苯丙氨酸 4-硝基苯胺,通常称为琥珀酰-ALPF-pNA,是一种合成的肽底物,主要用于酶促反应中。 这种化合物在研究蛋白酶(如胰凝乳蛋白酶和肽酰脯氨酰异构酶(PPIases))中特别有价值,因为它在酶促裂解后能够释放生色产物 .

准备方法

合成路线和反应条件

琥珀酰-ALPF-pNA 的合成涉及使用标准固相肽合成 (SPPS) 技术逐步组装肽链。该过程通常从将 C 端氨基酸苯丙氨酸连接到固体树脂开始。随后通过偶联反应依次添加氨基酸(脯氨酸、亮氨酸和丙氨酸),这些反应由 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂促进。 最后一步涉及连接琥珀酰基和 4-硝基苯胺部分 .

工业生产方法

琥珀酰-ALPF-pNA 的工业生产遵循类似的合成路线,但规模更大。通常采用自动化肽合成仪来确保高产率和纯度。 合成的肽然后使用高效液相色谱 (HPLC) 等技术进行纯化,并冷冻干燥以获得最终产品 .

化学反应分析

反应类型

琥珀酰-ALPF-pNA 主要经历蛋白酶催化的水解反应。 苯丙氨酸和 4-硝基苯胺基团之间肽键的裂解会释放 4-硝基苯胺,由于在碱性条件下呈黄色,因此可以用分光光度法检测 .

常见试剂和条件

酶: 胰凝乳蛋白酶、肽酰脯氨酰异构酶 (PPIases) 和其他蛋白酶。

缓冲液: Tris-HCl、HEPES 和磷酸盐缓冲液,pH 值范围为 7.0 至 8.5。

主要产物

科学研究应用

琥珀酰-ALPF-pNA 广泛用于科学研究,用于以下应用:

酶动力学: 它在酶动力学研究中用作底物,特别是对于胰凝乳蛋白酶和 PPIases 等蛋白酶.

蛋白酶活性测定: 用于测量生物样本中蛋白酶的活性,包括人白细胞组织蛋白酶 G 和枯草杆菌蛋白酶.

药物发现: 用于高通量筛选测定中,以识别潜在的蛋白酶抑制剂.

生物化学研究: 用于研究蛋白质折叠和 PPIases 在细胞过程中的作用.

作用机制

琥珀酰-ALPF-pNA 的作用机制涉及它被特定蛋白酶识别和裂解。苯丙氨酸和 4-硝基苯胺基团之间的肽键被水解,释放 4-硝基苯胺。 该反应由酶的活性位点促进,该活性位点稳定过渡态并降低键断裂所需的活化能 . 释放的 4-硝基苯胺可以用分光光度法定量,提供酶活性的量度 .

相似化合物的比较

类似化合物

N-琥珀酰-Ala-Ala-Pro-Phe 对硝基苯胺 (Suc-AAPF-pNA): 另一种用于蛋白酶测定的肽底物.

N-琥珀酰-Ala-Ala-Ala-对硝基苯胺 (Suc-AAA-pNA): 用于测定弹性蛋白酶活性.

独特性

琥珀酰-ALPF-pNA 的独特性在于其特定的序列,这使其成为某些蛋白酶(如胰凝乳蛋白酶和 PPIases)的首选底物。 它在裂解后能够释放生色产物,可以轻松准确地测量酶活性 .

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

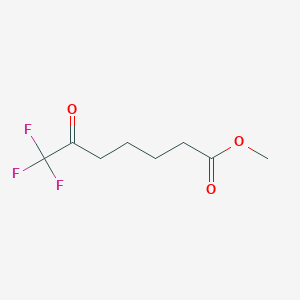

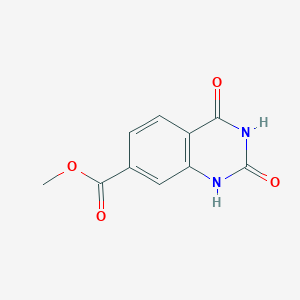

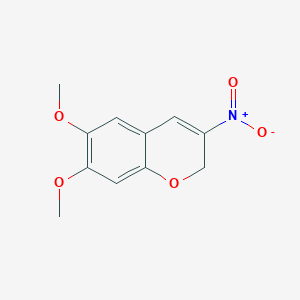

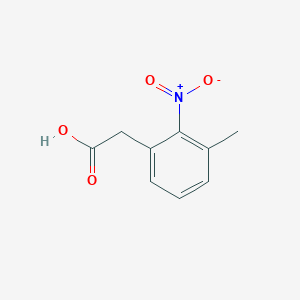

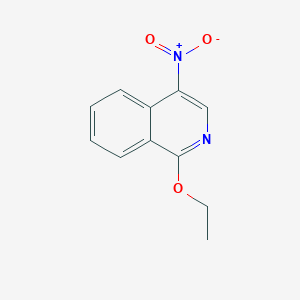

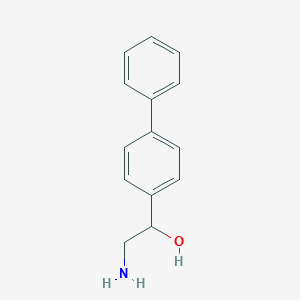

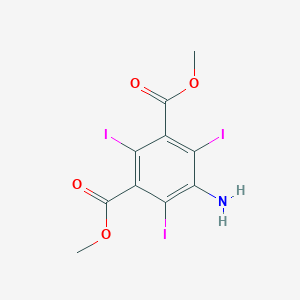

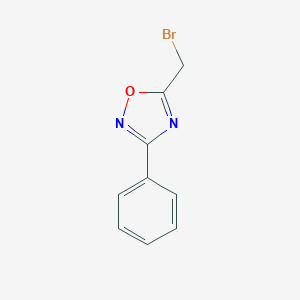

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)